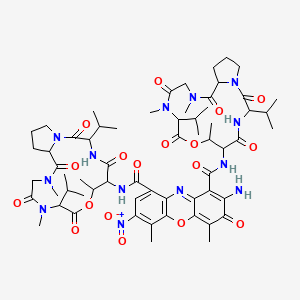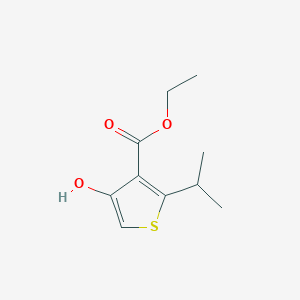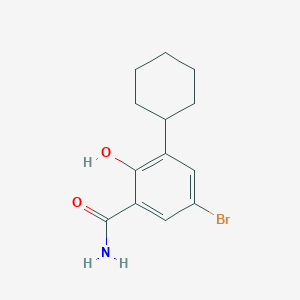
Silanediamine, 1,1-dichloro-N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl-: is a chemical compound with the molecular formula C₄H₁₂Cl₂N₂Si and a molecular weight of 187.143 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- typically involves the reaction of tetramethylsilane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties .
Wirkmechanismus
The mechanism by which Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- exerts its effects involves the interaction of its functional groups with various molecular targets. The chlorine atoms can participate in substitution reactions, while the silicon-nitrogen bonds provide stability and reactivity under specific conditions .
Vergleich Mit ähnlichen Verbindungen
- Silanediamine, 1,1-dichloro-N,N,N’,N’-tetraethyl-
- Silanediamine, 1,1-dichloro-N,N,N’,N’-tetrapropyl-
Comparison: Compared to its similar compounds, Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- is unique due to its specific structural arrangement and reactivity. The presence of tetramethyl groups provides distinct steric and electronic properties, making it suitable for specific applications in synthetic chemistry and material science .
Eigenschaften
CAS-Nummer |
13328-30-8 |
|---|---|
Molekularformel |
C4H12Cl2N2Si |
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
N-[dichloro(dimethylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12Cl2N2Si/c1-7(2)9(5,6)8(3)4/h1-4H3 |
InChI-Schlüssel |
IBYYZDHAJZICKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si](N(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


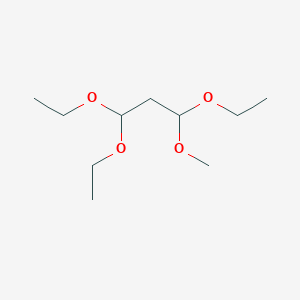

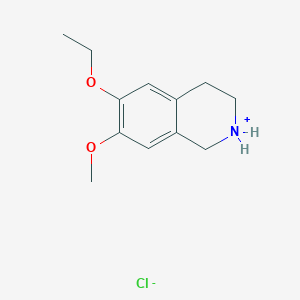
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)
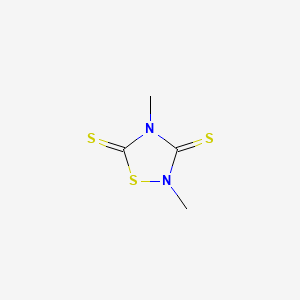
![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
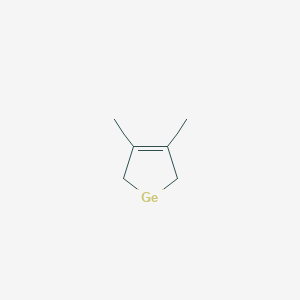
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
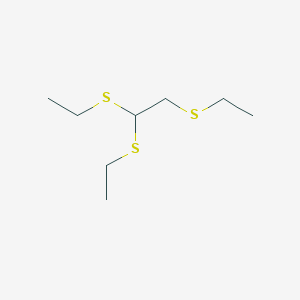
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
